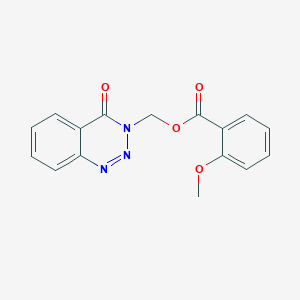

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazine ring fused with a methoxybenzoate moiety, which contributes to its distinct chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazine core, followed by the introduction of the methoxybenzoate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.

化学反応の分析

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to a more simplified form.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in derivatives with different functional groups.

科学的研究の応用

Organic Synthesis

Versatile Coupling Reagent

This compound is widely utilized as a coupling reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds and amide linkages, which are crucial for constructing complex organic molecules. Its efficiency in suppressing racemization during peptide synthesis makes it particularly valuable in producing pharmaceuticals and biologically active compounds .

Synthesis of Macrocyclic Compounds

In the synthesis of macrocyclic polyamine derivatives, the compound serves as a key reagent. It aids in the condensation reactions necessary for creating these complex structures, which are often used in drug development and materials science .

Pharmaceutical Development

Drug Candidate Design

The compound plays a significant role in the design of new drug candidates targeting specific biological pathways. Its structural properties allow for modifications that can enhance bioactivity and selectivity against certain diseases. For instance, derivatives of this compound have shown promise in modulating GPR139 receptors, which are implicated in various disorders .

Biological Activity Studies

Research indicates that derivatives of this compound exhibit stimulant and antidepressant activities. These findings suggest potential therapeutic applications in treating mood disorders and other related conditions .

Material Science

Enhancement of Polymer Properties

In material science, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate is used to improve the thermal stability and mechanical strength of polymers. This enhancement is achieved through its incorporation into polymer matrices, resulting in materials that can withstand higher temperatures and mechanical stress .

Analytical Chemistry

Reagent for Analyte Detection

The compound is employed as a reagent in various analytical techniques. It aids in the detection and quantification of specific analytes within complex mixtures. Its ability to form stable complexes with target molecules enhances the sensitivity and accuracy of analytical methods such as chromatography and mass spectrometry .

Case Study 1: Synthesis of Peptides

In a study focused on peptide synthesis, this compound was utilized as a coupling agent to synthesize a nonapeptide with hematoregulatory properties. The study demonstrated that using this compound minimized racemization compared to traditional coupling agents .

Case Study 2: Drug Development

Another research project investigated the efficacy of benzotriazine derivatives as potential antidepressants. The study revealed that modifications to the benzotriazine core structure could lead to compounds with improved pharmacological profiles. This highlights the importance of this compound in developing new therapeutic agents .

作用機序

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar aromatic structure.

Dichloroaniline: A compound with a similar aromatic ring but different functional groups.

Uniqueness

What sets (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate apart is its unique combination of a benzotriazine ring and a methoxybenzoate group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

生物活性

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate is a derivative of benzotriazine and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name: [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide

- Molecular Formula: C12H16BF4N5O2

- Molecular Weight: 349.09 g/mol

- CAS Number: 125700-69-8

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymatic pathways. Research indicates that derivatives of benzotriazine can act as potent inhibitors of mushroom tyrosinase, an enzyme crucial in melanin biosynthesis. The inhibition of this enzyme is significant for treating hyperpigmentation disorders.

Tyrosinase Inhibition

A study highlighted the compound's analogs demonstrating strong inhibition of mushroom tyrosinase. The most effective analog exhibited an IC50 value of 1.12 µM , making it approximately 22 times more potent than the standard inhibitor kojic acid (IC50 = 24.09 µM) . This suggests a promising application in cosmetic formulations aimed at reducing hyperpigmentation.

Antioxidant Activity

In addition to tyrosinase inhibition, the compound's analogs have shown significant antioxidant properties. In cellular assays using B16F10 melanoma cells, these analogs effectively reduced oxidative stress markers and melanin production . This dual action—tyrosinase inhibition coupled with antioxidant activity—positions the compound as a candidate for skin-whitening agents and protective skincare products.

Study 1: Efficacy Against Melanoma Cells

A recent investigation into the effects of benzotriazine derivatives on B16F10 cells revealed that treatment with these compounds led to a significant reduction in cellular tyrosinase activity and melanin content. Specifically, exposure to the most potent analogs resulted in a 3.6-fold reduction in stimulated tyrosinase activity compared to controls .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzotriazine derivatives has provided insights into how modifications affect biological activity. Removal of specific substituents resulted in substantial decreases in tyrosinase inhibition efficacy. For instance, analogs lacking a hydroxyl group exhibited a 17-fold decrease in inhibitory potency . These findings underscore the importance of molecular structure in optimizing therapeutic efficacy.

Applications

特性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-22-14-9-5-3-7-12(14)16(21)23-10-19-15(20)11-6-2-4-8-13(11)17-18-19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDICGUBHKRNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。